1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine
Overview
Description
1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine is a synthetic organic compound that features a brominated thiophene ring attached to a piperidine ring via a carbonyl group, with a fluorine atom substituting one of the hydrogen atoms on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine can be synthesized through a multi-step process:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Carbonylation: The brominated thiophene undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position. This can be achieved using carbon monoxide in the presence of a palladium catalyst.
Formation of Piperidine Derivative: The carbonylated bromothiophene is then reacted with 4-fluoropiperidine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for bromination and carbonylation steps to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Palladium catalysts with appropriate ligands.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its electronic properties, making it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine depends on its application:
Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The fluorine atom can enhance binding affinity and metabolic stability.
Material Science: The electronic properties of the thiophene ring contribute to its function in semiconductors and LEDs, facilitating charge transport and light emission.
Comparison with Similar Compounds
1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine can be compared with other thiophene and piperidine derivatives:
Similar Compounds:
Properties
IUPAC Name |
(5-bromothiophen-3-yl)-(4-fluoropiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNOS/c11-9-5-7(6-15-9)10(14)13-3-1-8(12)2-4-13/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKAXCKEOQNEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)C2=CSC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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